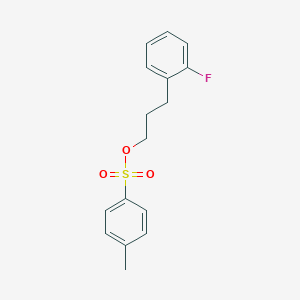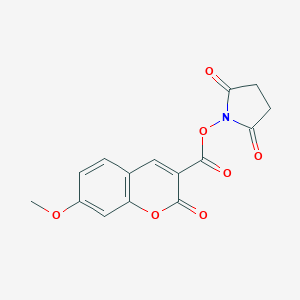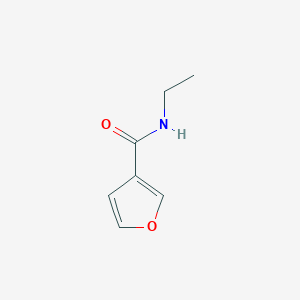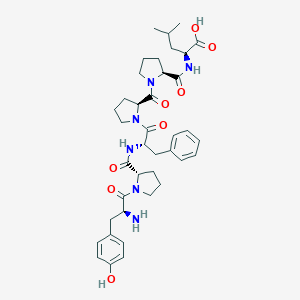
Casomokinin L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Casomorphins are bioactive peptides derived from the digestion of casein, a protein found in milk. Casomorphin L (CML) is a specific casomorphin that has been studied for its potential health benefits. In
作用機序
Casomokinin L exerts its effects through the opioid receptors in the body. It binds to the mu-opioid receptor, which can lead to a decrease in blood pressure and inflammation. Casomokinin L also activates the delta-opioid receptor, which may improve insulin sensitivity.
生化学的および生理学的効果
Studies have shown that Casomokinin L can lower blood pressure in both animal and human models. Casomokinin L has also been shown to reduce inflammation in animal models of arthritis. In addition, Casomokinin L has been shown to improve insulin sensitivity in obese mice.
実験室実験の利点と制限
One advantage of using Casomokinin L in lab experiments is that it is a natural peptide derived from milk, making it a safer alternative to synthetic opioids. However, Casomokinin L can be difficult to synthesize and purify, which can limit its availability for research.
将来の方向性
There are several future directions for research on Casomokinin L. One area of interest is its potential use as a natural preservative in food products. Additionally, further studies are needed to determine the optimal dosage and duration of Casomokinin L supplementation for its potential health benefits. Finally, the effects of Casomokinin L on other physiological processes, such as pain perception and mood, warrant further investigation.
In conclusion, Casomokinin L is a bioactive peptide derived from casein that has potential health benefits. Its mechanism of action involves binding to opioid receptors in the body, leading to a decrease in blood pressure, inflammation, and improvement in insulin sensitivity. While there are advantages and limitations to using Casomokinin L in lab experiments, further research is needed to fully understand its potential applications.
合成法
Casomokinin L can be synthesized through enzymatic hydrolysis of casein using trypsin or chymotrypsin. The resulting peptide is then purified using chromatography techniques. The purity of Casomokinin L can be confirmed using mass spectrometry.
科学的研究の応用
Casomokinin L has been studied for its potential health benefits, including its ability to lower blood pressure, reduce inflammation, and improve insulin sensitivity. Casomokinin L has also been shown to have antimicrobial properties and may have potential as a natural preservative in food products.
特性
CAS番号 |
154396-74-4 |
|---|---|
製品名 |
Casomokinin L |
分子式 |
C39H52N6O8 |
分子量 |
732.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H52N6O8/c1-24(2)21-30(39(52)53)42-35(48)32-12-7-19-44(32)38(51)33-13-8-20-45(33)37(50)29(23-25-9-4-3-5-10-25)41-34(47)31-11-6-18-43(31)36(49)28(40)22-26-14-16-27(46)17-15-26/h3-5,9-10,14-17,24,28-33,46H,6-8,11-13,18-23,40H2,1-2H3,(H,41,47)(H,42,48)(H,52,53)/t28-,29-,30-,31-,32-,33-/m0/s1 |
InChIキー |
SWFPGAOVDUHWNK-FSJACQRISA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N |
その他のCAS番号 |
154396-74-4 |
配列 |
YPFPPL |
同義語 |
casomokinin L Tyr-Pro-Phe-Pro-Pro-Leu tyrosyl-prolyl-phenylalanyl-prolyl-prolyl-leucine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



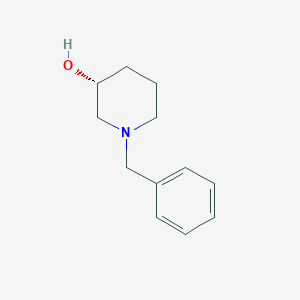
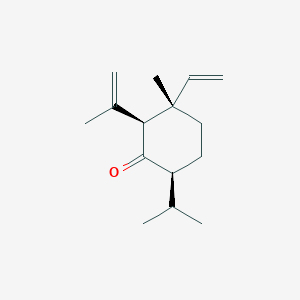
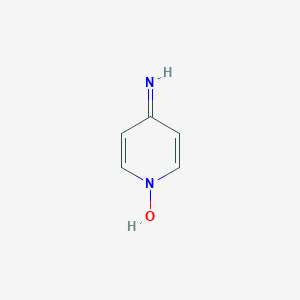
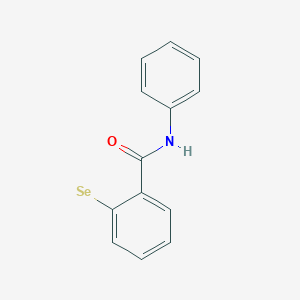
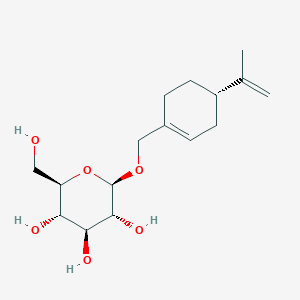
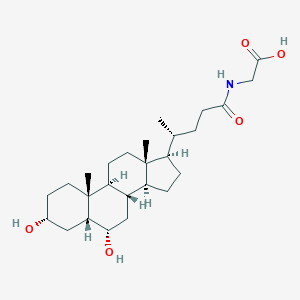

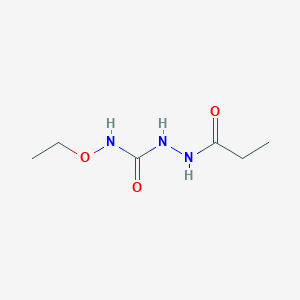
![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)
